
7-脱氮鸟嘌呤
概述
描述
7-脱氮鸟嘌呤是一种修饰的核碱基,在 DNA 和 tRNA 的分子生物学中发挥重要作用。它是鸟嘌呤的衍生物,其中第 7 位的氮原子被碳原子取代。这种修饰对于各种生物过程至关重要,包括微调翻译效率和调节密码子-反密码子相互作用 .
科学研究应用
7-脱氮鸟嘌呤及其衍生物在科学研究中具有广泛的应用:
化学: 用作合成各种核苷类似物的构建块。
生物学: 在 tRNA 和 DNA 的修饰中发挥作用,影响翻译效率和密码子-反密码子相互作用.
医学: 正在研究其潜在的抗病毒和抗癌特性.
工业: 用于生产生物活性天然产物.
作用机制
7-脱氮鸟嘌呤的作用机制涉及将其掺入 DNA 和 tRNA 中,在那里它取代鸟嘌呤。这种修饰改变了核酸的结构和功能,影响翻译和复制等过程。分子靶标包括 tRNA-鸟嘌呤转糖基化酶,它催化鸟嘌呤与 7-脱氮鸟嘌呤的交换 .
类似化合物:
假尿苷 (Q): 存在于 tRNA 中的修饰核苷。
古生菌碱 (G+): 存在于 tRNA 中的另一种修饰核苷.
比较: 7-脱氮鸟嘌呤在其能够掺入 DNA 和 tRNA 中的独特性,而假尿苷和古生菌碱主要存在于 tRNA 中。这种双重功能使 7-脱氮鸟嘌呤成为分子生物学中的一种通用化合物 .
生化分析
Biochemical Properties
7-Deazaguanine is involved in the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . DpdA inserts 7-cyano-7-deazaguanine (preQ 0) into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC functions independently of DpdA/B in converting preQ 0-modified DNA to ADG-modified DNA .
Cellular Effects
7-Deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses . They directly modulate the adaptability of living organisms .
Molecular Mechanism
The molecular mechanism of 7-Deazaguanine involves the insertion of preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .
Metabolic Pathways
The biosynthetic pathway to the 7-deazaguanine-based tRNA modifications is elaborate, beginning with the multistep conversion of GTP to the common precursor base 7-cyano-7-deazaguanine (preQ 0) .
准备方法
合成路线和反应条件: 7-脱氮鸟嘌呤的生物合成涉及将鸟苷三磷酸 (GTP) 多步转化为 7-氰基-7-脱氮鸟嘌呤 (preQ0)。该过程由一系列酶催化,包括 FolE、QueD、QueE 和 QueC 。关键中间体 preQ0 随后进一步修饰以生成 7-脱氮鸟嘌呤的各种衍生物。
工业生产方法: 7-脱氮鸟嘌呤的工业生产通常涉及发酵具有必要生物合成途径的细菌。基因工程技术通常被用于提高生产过程的产量和效率 .
化学反应分析
反应类型: 7-脱氮鸟嘌呤会经历各种化学反应,包括转糖基化、氧化和还原。转糖基化反应涉及在 DNA 中交换鸟嘌呤碱基为 7-氰基-7-脱氮鸟嘌呤,由 tRNA-鸟嘌呤转糖基化酶催化 .
常用试剂和条件: 7-脱氮鸟嘌呤合成和修饰中常用的试剂包括 ATP,它对于将 preQ0 插入 DNA 是必需的,以及各种酶,例如 DpdA、DpdB 和 DpdC .
主要产物: 由这些反应形成的主要产物包括 2'-脱氧-7-氰基-7-脱氮鸟苷 (dPreQ0) 和 2'-脱氧-7-酰胺基-7-脱氮鸟苷 (dADG) .
相似化合物的比较
Queuosine (Q): A modified nucleoside found in tRNA.
Archaeosine (G+): Another modified nucleoside found in tRNA.
Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes 7-deazaguanine a versatile compound in molecular biology .
属性
IUPAC Name |
2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223745 | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-55-7 | |
| Record name | 7-Deazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7355-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
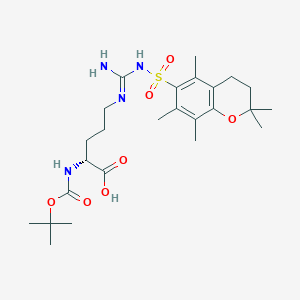
![(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B613719.png)

![(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B613722.png)

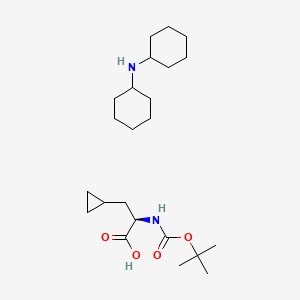
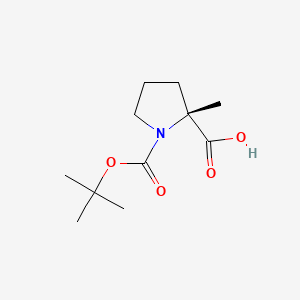

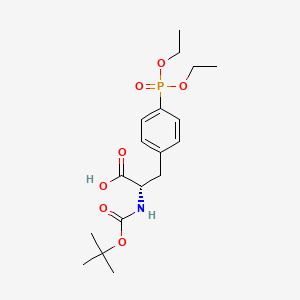
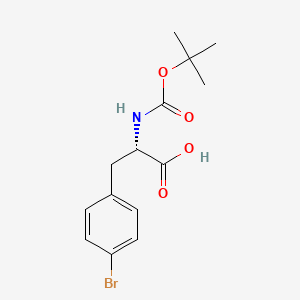
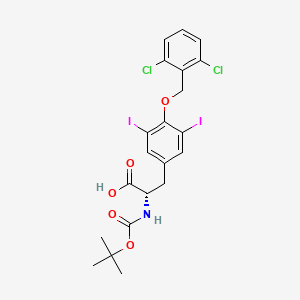

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)

